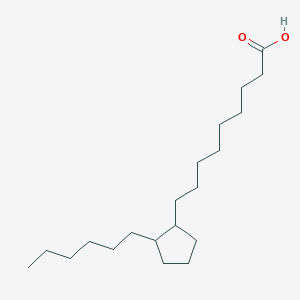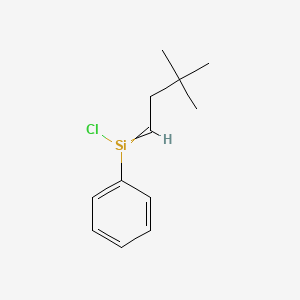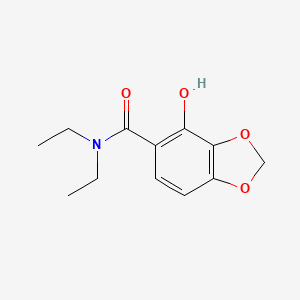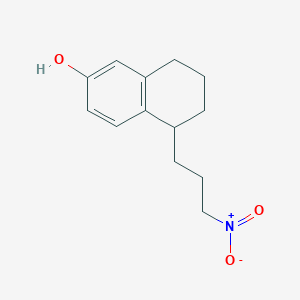
1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methylsulfanyl group and a phenylethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene typically involves the reaction of a benzene derivative with appropriate reagents to introduce the methylsulfanyl and phenylethenyl groups. One common method involves the use of Friedel-Crafts alkylation, where benzene is reacted with methylthiol and styrene under acidic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing catalysts such as aluminum chloride to facilitate the reaction. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylethyl derivatives.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Applications De Recherche Scientifique
1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methylsulfanyl group can participate in hydrogen bonding and other interactions, while the phenylethenyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(1-phenylethenyl)benzene
- 1-Methoxy-3-(1-phenylethenyl)benzene
Uniqueness
1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene is unique due to the presence of both a methylsulfanyl group and a phenylethenyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
138534-58-4 |
|---|---|
Formule moléculaire |
C15H14S |
Poids moléculaire |
226.3 g/mol |
Nom IUPAC |
1-methylsulfanyl-4-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C15H14S/c1-12(13-6-4-3-5-7-13)14-8-10-15(16-2)11-9-14/h3-11H,1H2,2H3 |
Clé InChI |
KSKLGWJGTIUVNG-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


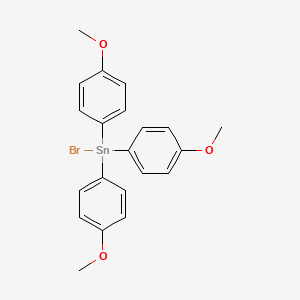

![2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol](/img/structure/B14282881.png)
![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)
